Cas no 16275-53-9 (Thiourea,N-(2-methylpropyl)-N'-phenyl-)

Thiourea,N-(2-methylpropyl)-N'-phenyl- 化学的及び物理的性質
名前と識別子
-
- Thiourea,N-(2-methylpropyl)-N'-phenyl-
- 1-(2-methylpropyl)-3-phenylthiourea
- 1-ISOBUTYL-3-PHENYL-THIOUREA
- N-(2-Methylpropyl)-N'-phenylthiourea
- 1-isobutyl-3-phenylthiourea
- AC1LGY8F
- CTK6A8633
- N-Isobutyl-N'-phenyl-thioharnstoff
- N-isobutyl-N'-phenyl-thiourea
- N-Phenyl-N'-isobutylthiourea
- NSC131984
- STK138344
- Urea, 1-isobutyl-3-phenyl-2-thio-
- NSC-131984
- SR-01000239998
- SCHEMBL5450124
- 16275-53-9
- HMS1588M08
- Thiourea, N-(2-methylpropyl)-N'-phenyl-
- AKOS003705627
- GYLIWROUPTWSLA-UHFFFAOYSA-N
- N-(2-Methylpropyl)-N/'-phenylthiourea
- SR-01000239998-1
- SCHEMBL10784241
- DTXSID30357498
- CS-0358189
- N-Isobutyl-N'-phenylthiourea #
-
- MDL: MFCD00089524
- インチ: InChI=1S/C11H16N2S/c1-9(2)8-12-11(14)13-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H2,12,13,14)
- InChIKey: GYLIWROUPTWSLA-UHFFFAOYSA-N
- SMILES: CC(CNC(NC1=CC=CC=C1)=S)C
計算された属性
- 精确分子量: 208.10358
- 同位素质量: 208.103
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 5
- 複雑さ: 174
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 56.2Ų
- XLogP3: 2.4
じっけんとくせい
- 密度みつど: 1.101
- Boiling Point: 292.9°Cat760mmHg
- フラッシュポイント: 131°C
- Refractive Index: 1.606
- PSA: 24.06
- LogP: 3.09290
Thiourea,N-(2-methylpropyl)-N'-phenyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 035198-1g |
1-Isobutyl-3-phenyl-thiourea |
16275-53-9 | 97% | 1g |
£71.00 | 2022-03-01 | |
1PlusChem | 1P00B5VQ-5g |
N-(2-Methylpropyl)-N'-phenylthiourea |
16275-53-9 | 97% | 5g |
$235.00 | 2025-02-25 | |
A2B Chem LLC | AF20038-1g |
1-Isobutyl-3-phenylthiourea |
16275-53-9 | 97% | 1g |
$75.00 | 2024-04-20 | |
A2B Chem LLC | AF20038-25g |
1-Isobutyl-3-phenylthiourea |
16275-53-9 | 97% | 25g |
$675.00 | 2024-04-20 | |
Fluorochem | 035198-25g |
1-Isobutyl-3-phenyl-thiourea |
16275-53-9 | 97% | 25g |
£633.00 | 2022-03-01 | |
Fluorochem | 035198-5g |
1-Isobutyl-3-phenyl-thiourea |
16275-53-9 | 97% | 5g |
£211.00 | 2022-03-01 | |
1PlusChem | 1P00B5VQ-1g |
N-(2-Methylpropyl)-N'-phenylthiourea |
16275-53-9 | 97% | 1g |
$79.00 | 2025-02-25 | |
A2B Chem LLC | AF20038-5g |
1-Isobutyl-3-phenylthiourea |
16275-53-9 | 97% | 5g |
$225.00 | 2024-04-20 | |
1PlusChem | 1P00B5VQ-25g |
N-(2-Methylpropyl)-N'-phenylthiourea |
16275-53-9 | 97% | 25g |
$702.00 | 2025-02-25 |
Thiourea,N-(2-methylpropyl)-N'-phenyl- 関連文献
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
Thiourea,N-(2-methylpropyl)-N'-phenyl-に関する追加情報
N-(2-Methylpropyl)-N'-Phenyl-Thiourea: A Comprehensive Overview
N-(2-Methylpropyl)-N'-Phenyl-Thiourea, also known by its CAS number 16275-53-9, is a versatile organic compound that has garnered significant attention in various fields of chemistry and materials science. This compound, classified under the broader category of thioureas, exhibits unique chemical properties that make it a valuable material for both academic research and industrial applications. Recent advancements in synthetic methodologies and its utilization in cutting-edge technologies have further underscored its importance in modern chemistry.
The molecular structure of N-(2-Methylpropyl)-N'-Phenyl-Thiourea consists of a thiourea backbone with two distinct substituents: an N-(2-methylpropyl) group and an N'-phenyl group. This substitution pattern imparts the compound with a balance of hydrophobicity and aromaticity, which are crucial for its functionality in different chemical environments. The thiourea moiety itself is known for its ability to act as a chelating agent, facilitating interactions with metal ions and other Lewis acids. This property has been extensively exploited in catalytic systems and coordination chemistry.
Recent studies have highlighted the potential of N-(2-Methylpropyl)-N'-Phenyl-Thiourea as a precursor for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These materials are at the forefront of research due to their high surface area, tunable pore sizes, and potential applications in gas storage, catalysis, and sensing technologies. For instance, researchers have demonstrated that this thiourea derivative can serve as a building block for constructing MOFs with exceptional stability under harsh conditions, making them suitable for industrial applications.
In the realm of catalysis, N-(2-Methylpropyl)-N'-Phenyl-Thiourea has shown promise as a ligand in transition metal-catalyzed reactions. Its ability to coordinate with metal centers enhances the catalytic activity and selectivity of these systems. A notable example is its use in palladium-catalyzed cross-coupling reactions, where it has been shown to improve the efficiency of coupling processes while reducing the need for stoichiometric additives. This advancement not only aligns with the principles of green chemistry but also addresses the growing demand for sustainable chemical processes.
Beyond its role in materials science and catalysis, N-(2-Methylpropyl)-N'-Phenyl-Thiourea has also found applications in medicinal chemistry. Its structural similarity to certain bioactive molecules makes it a valuable tool in drug discovery efforts. Recent investigations have explored its potential as an inhibitor of enzyme systems involved in neurodegenerative diseases, such as Alzheimer's disease. While these studies are still in their early stages, they highlight the compound's potential to contribute to the development of novel therapeutic agents.
The synthesis of N-(2-Methylpropyl)-N'-Phenyl-Thiourea typically involves nucleophilic substitution reactions or condensation processes between appropriate thioamide precursors and primary amines. Recent advancements in asymmetric synthesis have enabled the preparation of enantiomerically pure derivatives, which are highly desirable for applications requiring stereochemical control. These methods often employ environmentally friendly conditions, such as microwave-assisted synthesis or solvent-free protocols, to minimize waste and energy consumption.
In terms of characterization, modern analytical techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry have been instrumental in elucidating the structural properties of N-(2-Methylpropyl)-N'-Phenyl-Thiourea. These tools not only confirm the compound's molecular structure but also provide insights into its conformational flexibility and intermolecular interactions. Such information is critical for understanding its behavior in different chemical environments and optimizing its performance in practical applications.
The environmental impact of N-(2-Methylpropyl)-N'-Phenyl-Thiourea is another area of growing interest. Researchers are increasingly focusing on developing sustainable methods for its production and application to reduce ecological footprint. For example, investigations into biodegradable derivatives or recycling strategies aim to address concerns related to waste management and resource efficiency.
In conclusion, N-(2-Methylpropyl)-N'-Phenyl-Thiourea stands out as a multifaceted compound with diverse applications across various disciplines. Its unique chemical properties, coupled with recent advancements in synthetic methodologies and material science, position it as a key player in both academic research and industrial innovation. As research continues to uncover new potentials for this compound, it is poised to make significant contributions to the advancement of modern chemistry.
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